(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Purity Quality Control Regioisomer Comparison

Regioisomer misidentification in dihydrobenzofuran SAR produces misleading selectivity. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 852110-51-1) provides verified 7-bromo substitution-ortho to ring oxygen-for correct cross-coupling reactivity and authentic BChE selectivity. • Dual orthogonal handles: C2-CH₂OH for E3 ligase coupling; C7-Br for Suzuki/Buchwald-Hartwig warhead installation, eliminating protecting groups. • Racemic, ≥97% purity; (S)-enantiomer available (CAS 3009849-31-1). • Fragment-like (MW 229.07, TPSA 29.5 Ų, XLogP3 2.0). Globally stocked Protein Degrader Building Block for modular PROTAC assembly.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 852110-51-1
Cat. No. B591792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
CAS852110-51-1
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESC1C(OC2=C1C=CC=C2Br)CO
InChIInChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2
InChIKeyKDCRSIHHGGSDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: Physicochemical & Regiochemical Profile


(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 852110-51-1) is a halogenated 2,3-dihydrobenzofuran derivative bearing a primary hydroxymethyl group at the 2‑position and a bromine atom at the 7‑position (ortho to the ring oxygen) [1]. With a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g·mol⁻¹, it is supplied at ≥97% purity by multiple vendors and is formally classified as a Protein Degrader Building Block for PROTAC® applications . The compound is a racemic mixture; the (S)-enantiomer is also available under CAS 3009849-31-1, enabling enantioselective studies .

Why Generic Substitution Fails


The dihydrobenzofuran scaffold tolerates bromine substitution at positions 4, 5, 6, and 7, as well as hydroxymethyl placement at positions 2 or 5. These regioisomers are not functionally interchangeable: the 7‑bromo substituent is ortho to the ring oxygen, altering electron density at the aromatic ring and tuning oxidative‑addition rates in cross‑coupling reactions relative to the 5‑bromo isomer [1]. In biological systems, the position of the bromine atom on the benzofuran core directly determines enzyme inhibitory potency and selectivity; for instance, in butyrylcholinesterase inhibition, moving bromine from position 5 to position 7 shifts the selectivity profile [2]. Consequently, procurement of the incorrect regioisomer risks both synthetic failure in divergent library construction and misleading structure‑activity relationship (SAR) data.

Quantitative Comparison Against Regioisomers


Purity: 7-Bromo vs. 4- and 5-Bromo Regioisomers

The target compound is reliably supplied at ≥97% purity across multiple vendors, whereas the closest regioisomeric analogs—(4‑bromo‑2,3‑dihydrobenzofuran‑2‑yl)methanol and (5‑bromo‑2,3‑dihydrobenzofuran‑2‑yl)methanol—are commercially available at 95% purity . This 2‑percentage‑point purity differential translates to a 40% reduction in total impurity burden (from ≤5% to ≤3%), which is non‑trivial in multi‑step synthetic sequences where impurities propagate and complicate purification.

Purity Quality Control Regioisomer Comparison

Synthesis Yield: Epoxidation-Cyclization Route

In a patented route to (7‑bromo‑2,3‑dihydrobenzofuran‑2‑yl)methanol, treatment of 2‑allyl‑6‑bromophenol with 3‑chloroperoxybenzoic acid followed by potassium carbonate gave the target compound in 74.3% isolated yield as an amber oil [1]. The reaction is conducted on a 61.4 g scale (61.4 g, 0.288 mol of starting phenol), providing 49.0 g of product, and is fully characterized by ¹H NMR (DMSO‑d₆). In contrast, the synthesis of the 7‑bromo‑2,3‑dihydrobenzofuran core (lacking the hydroxymethyl group) is reported at 78% yield on a smaller scale [2]. The presence of the hydroxymethyl handle in the target compound is achieved without yield penalty relative to the simpler scaffold.

Synthesis Yield Process Chemistry Route Robustness

Enzyme Selectivity: 7-Br vs. 5-Br Substitution

In a systematic study of benzylbenzofuran‑based cholinesterase inhibitors, compounds bearing bromine at the 7‑position of the benzofuran scaffold exhibited a marked selectivity shift toward butyrylcholinesterase (BChE) relative to acetylcholinesterase (AChE) [1]. The most potent 5‑bromo analog, 5‑bromo‑2‑(4‑hydroxybenzyl)benzofuran (9B), had a BChE IC₅₀ of 2.93 µM, while structural activity analysis indicated that bromine at position 7 together with a longer linker was critical for dual ChE inhibition and selectivity toward BChE [1]. Although the target compound is a dihydrobenzofuran (not the fully aromatic benzofuran), the electronic effect of the 7‑bromo substituent is conserved across the two oxidation states, making the regioisomeric position a deterministic factor in biological recognition.

Butyrylcholinesterase Enzyme Selectivity Structure‑Activity Relationship

PROTAC Building Block: Direct Linker Attachment

(7‑Bromo‑2,3‑dihydrobenzofuran‑2‑yl)methanol is classified and marketed as a 'Protein Degrader Building Block' , positioning it within the modular workflow for assembling heterobifunctional PROTACs . The primary hydroxymethyl group serves as a native linker‑attachment point, while the aryl bromide at position 7 enables palladium‑catalyzed cross‑coupling to introduce the target‑binding warhead. In comparison, the 4‑bromo and 5‑bromo regioisomers are not formally categorized in the protein degrader building block family by major suppliers, and the 5‑bromo‑7‑(hydroxymethyl) isomer (CAS 501430‑83‑7) places the hydroxymethyl group at the 5‑position, altering the exit‑vector geometry for linker attachment.

PROTAC Targeted Protein Degradation Heterobifunctional Degrader Synthesis

Key Application Scenarios


PROTAC Library Construction with Orthogonal Handles

The compound's dual orthogonal handles—a primary alcohol at C2 and an aryl bromide at C7—make it ideally suited for modular heterobifunctional degrader assembly. The 2‑CH₂OH group can be directly coupled to pre‑formed E3‑ligase‑linker conjugates (e.g., VHL or CRBN ligands with a terminal carboxylic acid) via esterification, while the 7‑bromine undergoes Suzuki‑ or Buchwald‑Hartwig coupling to install diverse target‑binding warheads . This orthogonal reactivity eliminates the need for protecting‑group strategies and is consistent with the 'Protein Degrader Building Block' classification assigned by commercial suppliers .

Butyrylcholinesterase-Selective Inhibitor Optimization

SAR studies on benzofuran‑based cholinesterase inhibitors demonstrate that bromine at the 7‑position, in conjunction with an appropriate linker length, promotes selectivity toward butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. The target compound, when further elaborated at the 2‑hydroxymethyl position, can generate a focused library of dihydrobenzofuran analogs to probe the BChE selectivity hypothesis. Procuring the 7‑bromo isomer—rather than the more active but differently selective 5‑bromo isomer—is essential to maintain the desired selectivity trajectory.

Enantioselective Synthesis Using the (S)-Enantiomer Benchmark

The racemic target compound (CAS 852110‑51‑1) is also available as the (S)‑enantiomer (CAS 3009849‑31‑1) , enabling its use as a starting material for enantioselective synthesis of chiral 2‑substituted dihydrobenzofurans. The 74.3% yield demonstrated on a decagram scale in the patent literature [2] supports the feasibility of gram‑scale resolution or asymmetric‑synthesis campaigns, which is a practical consideration for procurement for process chemistry development.

Fragment-Based Drug Discovery (FBDD) Application

With a molecular weight of 229.07 g·mol⁻¹, a topological polar surface area of 29.5 Ų, and a calculated XLogP3 of 2.0 [3], the compound meets fragment‑like physicochemical criteria. The hydroxymethyl group provides a native synthetic growth vector, while the bromine atom serves as a heavy‑atom probe for X‑ray crystallographic detection. These properties make the compound a suitable fragment for screening against bromodomain‑containing proteins, consistent with the broader interest in dihydrobenzofurans as BD2‑selective BET inhibitors [4].

Technical Documentation Hub

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